

NNC 05-2090: A Technical Guide to its Role in Epilepsy Research

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Compound of Interest

Compound Name: NNC 05-2090

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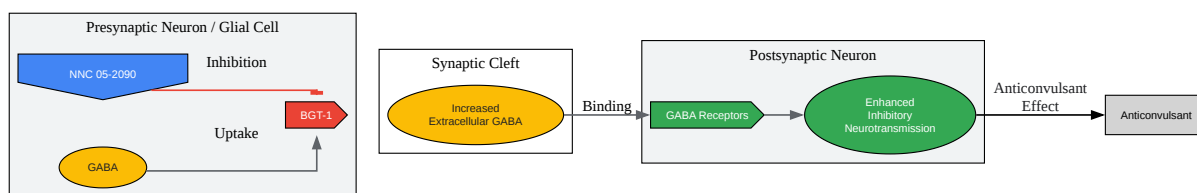
Abstract

NNC 05-2090 is a novel psychoactive compound that has garnered significant interest in the field of epilepsy research. Primarily characterized as a betaine/GABA transporter 1 (BGT-1) inhibitor, its mechanism of action extends to other neurotransmitter systems, suggesting a complex pharmacological profile. Preclinical studies have demonstrated its anticonvulsant properties in a variety of animal models, positioning it as a valuable tool for investigating the role of GABAergic transport in seizure modulation and as a potential lead for novel antiepileptic drug development. This technical guide provides a comprehensive overview of **NNC 05-2090**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action

NNC 05-2090 exerts its primary effect through the inhibition of the betaine/GABA transporter 1 (BGT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.^[1] BGT-1 is involved in the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking BGT-1, **NNC 05-2090** increases the extracellular concentration of GABA, thereby enhancing GABAergic tone and producing an inhibitory effect on neuronal excitability. This is the putative mechanism underlying its anticonvulsant activity.^[1]

In addition to its action on BGT-1, **NNC 05-2090** also exhibits inhibitory activity at the mouse GABA transporter type 2 (mGAT2) and, to a lesser extent, at GAT-1 and GAT-3.[2][3] Furthermore, it has been shown to inhibit the transporters for serotonin, noradrenaline, and dopamine, and displays affinity for α 1- and D2-receptors.[4][5] This broader pharmacological profile may contribute to its overall in vivo effects.



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Mechanism of action of **NNC 05-2090**.

Quantitative Data

The following tables summarize the in vitro binding and inhibitory activities of **NNC 05-2090**, as well as its in vivo efficacy in preclinical models of epilepsy.

Table 1: In Vitro Inhibitory and Binding Profile of **NNC 05-2090**

Target	Species	Assay	Value	Reference
GABA Transporters				
BGT-1 (mGAT2)	Mouse	Ki	1.4 μ M	[2][3]
BGT-1	Human	IC50	10.6 μ M	[2]
[3H]GABA Uptake	Rat Cortex Synaptosomes	IC50	4.4 μ M	[5]
[3H]GABA Uptake	Rat Inf. Colliculus Synaptosomes	IC50	2.5 μ M	[2]
GAT-1	Human	IC50	29.62 μ M	[2]
GAT-2	Human	IC50	45.29 μ M	[2]
GAT-3	Human	IC50	22.51 μ M	[2]
Monoamine Transporters				
Serotonin Transporter	IC50	5.29 μ M	[4]	
Noradrenaline Transporter	IC50	7.91 μ M	[4]	
Dopamine Transporter	IC50	4.08 μ M	[4]	
Receptor Binding				
α 1-Adrenergic Receptor	IC50	266 nM	[5]	
D2 Dopamine Receptor	IC50	1632 nM	[5]	

Table 2: In Vivo Anticonvulsant Efficacy of **NNC 05-2090**

Epilepsy Model	Species	Route of Administration	Endpoint	ED50 (μmol/kg)	Reference
Maximal Electroshock (MES)	Mouse	Intraperitoneal	Inhibition of tonic hindlimb extension	73	[5]
Audiogenic Seizures	DBA/2 Mouse	Intraperitoneal	Inhibition of tonic convulsions	6	[5]
Audiogenic Seizures	DBA/2 Mouse	Intraperitoneal	Inhibition of clonic convulsions	19	[5]
Amygdala Kindling	Rat	Intraperitoneal	Reduction of generalized seizure severity (grades 3-5)	-	[5]
Amygdala Kindling	Rat	Intraperitoneal	Reduction of afterdischarge duration	-	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H]GABA Uptake Assay in Synaptosomes

This protocol is used to determine the inhibitory effect of **NNC 05-2090** on GABA uptake into nerve terminals.

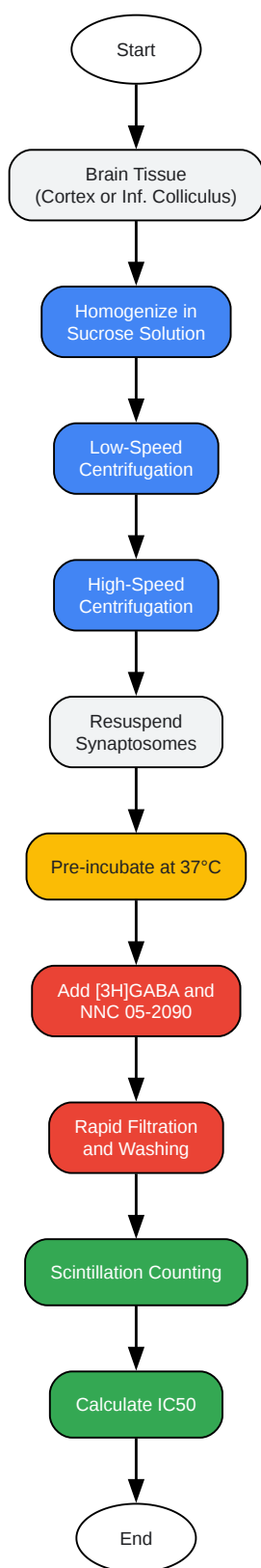
Materials:

- Rat cerebral cortex or inferior colliculus
- Sucrose solution (0.32 M)

- Krebs-Ringer-HEPES buffer
- [3H]GABA (radiolabeled gamma-aminobutyric acid)
- **NNC 05-2090**
- Scintillation fluid and counter

Procedure:

- **Synaptosome Preparation:** Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in buffer.
- **Uptake Assay:** Pre-incubate the synaptosomal suspension at 37°C. Initiate the uptake reaction by adding a mixture of [3H]GABA and varying concentrations of **NNC 05-2090**.
- **Termination:** After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters, which represents the amount of [3H]GABA taken up by the synaptosomes, using a scintillation counter.
- **Data Analysis:** Calculate the IC₅₀ value, the concentration of **NNC 05-2090** that inhibits 50% of the specific [3H]GABA uptake, by non-linear regression analysis.



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Workflow for the [^3H]GABA uptake assay.

Maximal Electroshock (MES) Test in Mice

This model is used to assess the ability of a compound to prevent the spread of seizures.

Materials:

- Male mice (e.g., CF-1 or C57BL/6)
- Electroconvulsive shock apparatus with corneal electrodes
- 0.5% Tetracaine hydrochloride solution (topical anesthetic)
- 0.9% Saline solution
- **NNC 05-2090** and vehicle control

Procedure:

- **Animal Preparation:** Acclimatize animals to the laboratory conditions. Weigh each animal for accurate dosing.
- **Drug Administration:** Administer **NNC 05-2090** or vehicle via the desired route (e.g., intraperitoneal injection) at various doses.
- **Anesthesia and Electrode Placement:** At the time of peak drug effect, apply a drop of tetracaine solution to the corneas, followed by a drop of saline for conductivity. Place the corneal electrodes on the eyes.
- **Stimulation:** Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
- **Observation:** Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.
- **Data Analysis:** Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Audiogenic Seizures in DBA/2 Mice

This model utilizes a genetic predisposition to sound-induced seizures.

Materials:

- Male DBA/2 mice (typically 21-28 days of age)
- Sound-attenuating chamber
- Acoustic stimulus generator (e.g., electric bell, speaker)
- **NNC 05-2090** and vehicle control

Procedure:

- Animal Preparation and Drug Administration: Similar to the MES test.
- Acoustic Stimulation: At the time of peak drug effect, place the mouse in the sound-attenuating chamber. Expose the animal to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure occurs.
- Observation: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions.
- Data Analysis: Determine the ED50 for the inhibition of clonic and tonic convulsions.

Amygdala Kindling in Rats

This model is used to study the development of epilepsy (epileptogenesis) and to test compounds against focal seizures that generalize.

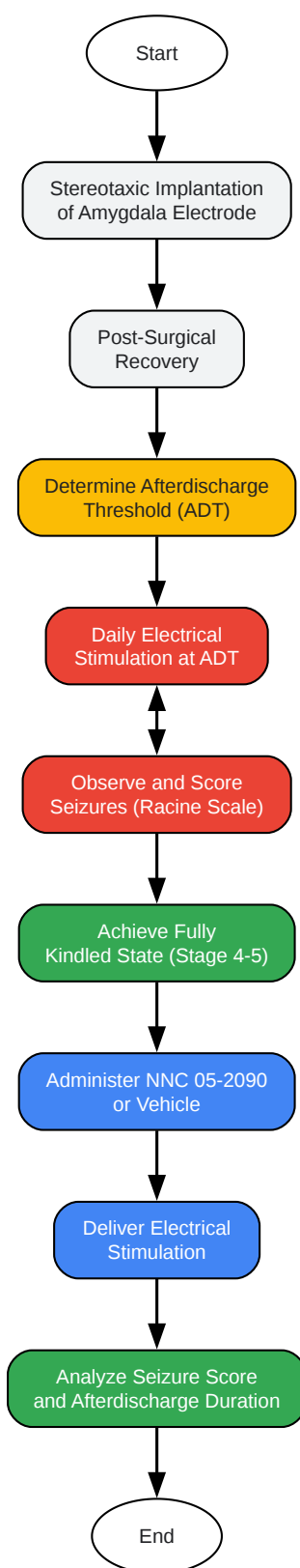
Materials:

- Male rats (e.g., Wistar)
- Stereotaxic apparatus
- Bipolar stimulating and recording electrodes

- Electrical stimulator
- EEG recording system
- **NNC 05-2090** and vehicle control

Procedure:

- **Electrode Implantation:** Under anesthesia, stereotactically implant a bipolar stimulating electrode into the basolateral amygdala. Recording electrodes may also be placed in other brain regions. Allow for a post-surgical recovery period.
- **Afterdischarge Threshold (ADT) Determination:** Determine the lowest electrical stimulus intensity that elicits an afterdischarge (epileptiform EEG activity) lasting at least 5 seconds.
- **Kindling:** Administer daily or twice-daily electrical stimulations at or slightly above the ADT.
- **Seizure Scoring:** Observe and score the behavioral seizure severity after each stimulation using the Racine scale (ranging from stage 1, facial movements, to stage 5, rearing and falling with generalized tonic-clonic convulsions).^[6]
- **Fully Kindled State:** Continue stimulations until the animal consistently exhibits stage 4 or 5 seizures.
- **Drug Testing:** In fully kindled animals, administer **NNC 05-2090** or vehicle and then deliver an electrical stimulation.
- **Data Analysis:** Record the behavioral seizure score and the duration of the afterdischarge. A significant reduction in seizure score and/or afterdischarge duration indicates anticonvulsant activity.



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Experimental workflow for the amygdala kindling model.

Conclusion

NNC 05-2090 is a valuable pharmacological tool for the study of epilepsy. Its primary mechanism as a BGT-1 inhibitor highlights the potential of targeting non-GAT-1 GABA transporters for the development of novel anticonvulsant therapies. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of **NNC 05-2090** and related compounds in the field of epilepsy and other neurological disorders characterized by GABAergic dysfunction.

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